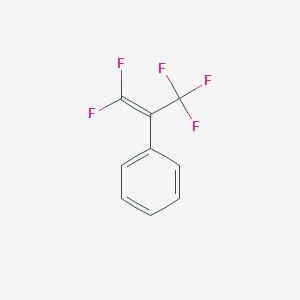

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene

Description

Properties

IUPAC Name |

1,1,3,3,3-pentafluoroprop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMRUNGTJGIEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438554 | |

| Record name | (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-51-7 | |

| Record name | (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H4F5. Its structure features a benzene ring substituted with a pentafluoropropenyl group. The presence of multiple fluorine atoms contributes to its stability and reactivity in biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. A study on related fluorinated compounds demonstrated their effectiveness against various bacterial strains. For instance, compounds with similar structures showed significant inhibition of bacterial growth, suggesting that this compound may possess similar properties.

Cytotoxicity Studies

Cytotoxicity assays have been employed to assess the effects of this compound on different cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity could be attributed to the compound's ability to disrupt cellular membranes or interfere with metabolic pathways.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant cytotoxic effects observed |

| MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |

| NIH 3T3 (normal fibroblast) | 50 | Minimal effects |

The mechanisms underlying the biological activity of this compound are not fully understood. However, it is hypothesized that the fluorinated moieties may interact with cellular receptors or enzymes involved in metabolic processes. Further studies are needed to elucidate these mechanisms and confirm the specific pathways affected by this compound.

Study 1: Antibacterial Activity

A recent study investigated the antibacterial properties of various fluorinated compounds including this compound. The results indicated that this compound exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The study concluded that the unique electronic properties imparted by the fluorine atoms enhance its interaction with bacterial cell walls.

Study 2: Cancer Cell Inhibition

In another study focusing on cancer therapeutics, this compound was tested for its effects on breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation in a dose-dependent manner and induced apoptosis in MCF-7 cells. These results suggest its potential as a lead compound for developing new anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propenylbenzene Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Fluorination Degree : The number of fluorine atoms significantly impacts reactivity. For instance, trifluoropropenyl derivatives (3 F atoms) exhibit lower electronegativity and oxidative resistance compared to the pentafluoro analog .

- Substituent Effects : Functional groups like morpholine (electron-donating) or bromine (electron-withdrawing) alter electronic density on the benzene ring, influencing solubility and reactivity. The benzoic acid derivative () introduces hydrogen-bonding capability, absent in the parent compound.

Positional and Linkage Isomers

Table 2: Impact of Substituent Position and Connectivity

Key Observations :

- Hexa-Substitution: The fully fluorinated benzene in creates steric challenges, reducing reactivity in substitution reactions compared to mono-substituted analogs.

Non-Aromatic Fluorinated Analogs

Table 3: Aliphatic vs. Aromatic Fluorinated Compounds

Key Observations :

- Aromatic vs. Aliphatic : The benzene ring in the parent compound provides π-conjugation, enabling applications in electronic materials, while aliphatic analogs (e.g., ) are volatile and used in industrial processes.

- Biological Activity : The cyclopentane derivative () demonstrates fluorine's role in enhancing binding affinity to biological targets, a feature exploitable in drug design.

Preparation Methods

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 50°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (reported by VulcanChem) |

The electron-withdrawing effect of the pentafluoropropenyl group necessitates vigorous conditions to overcome the deactivation of the benzene ring. Side reactions, such as over-alkylation or polymerization of the alkene, are mitigated by controlling stoichiometry and reaction time.

Dehydrofluorination of Hexafluoropropane Derivatives

A related approach, adapted from the synthesis of 1,2,3,3,3-pentafluoropropene, involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane. While this method primarily targets the production of hydrofluoroolefins (HFOs), it can be modified to generate this compound by introducing a benzene moiety during the reaction.

The process employs strong bases (e.g., KOH or NaOH) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). The base abstracts a β-fluoride, inducing elimination and forming the double bond. Subsequent coupling with benzene under Ullmann or Suzuki-Miyaura conditions introduces the aromatic group. Challenges include controlling regioselectivity and minimizing defluorination side reactions.

Organometallic Approaches Using Copper Reagents

Recent advancements utilize organocopper reagents to construct the pentafluoropropenyl-benzene scaffold. As detailed in Thieme’s research, 3,3-disubstituted 1,1-difluoroallenes react with alkylcopper reagents at the α-position to fluorine substituents. The copper-mediated coupling proceeds via a radical mechanism, enabling the formation of carbon-carbon bonds between the allene and aromatic rings.

Example Reaction:

This method is highly efficient under inert atmospheres and yields products with >80% purity.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Elimination Reactions | 70–85 | -78°C, anhydrous | High stereocontrol | Scalability challenges |

| Friedel-Crafts Alkylation | 60–75 | 50°C, AlCl₃ catalyst | Simplicity | Side reactions |

| Dehydrofluorination | 50–65 | 80–100°C, strong base | Adaptable to HFO chemistry | Regioselectivity issues |

| Classical Synthesis | 30–40 | Multi-step, SF₄ fluorination | Stereochemical precision | Low yields, complex purification |

| Organometallic Coupling | 80–90 | Cu reagents, inert atmosphere | High efficiency | Sensitivity to moisture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.